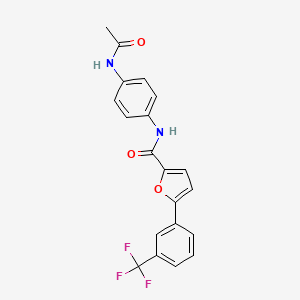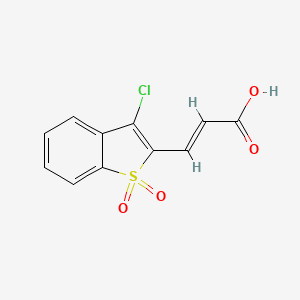
(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid, also known as 3CDBA, is a compound belonging to the class of organic compounds known as benzothienoacrylic acids. It has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
1. Polymerization and Material Science
Acrylic acid derivatives are widely used in polymerization to produce polyacrylic acid (PAA) and its copolymers, which are valuable in producing superabsorbent polymers, water treatment chemicals, and adhesives. For instance, plasma polymerization of acrylic acid has been explored for biomedical applications, offering a method to create thin films with specific surface chemistries useful for promoting cell adhesion and proliferation (Rim Bitar, P. Cools, N. De Geyter, R. Morent, 2018) source.
2. Bioactive Materials
Acrylic acid and its derivatives have been studied for their potential to create bioactive and biocompatible materials. These materials could be used in tissue engineering, drug delivery systems, and as coatings for medical devices to improve their integration with biological tissues. The work on surface functionalization and patterning techniques demonstrates the application of acrylic acid plasma polymerization in designing interfaces for biomedical and biosensor applications (F. Brétagnol, A. Valsesia, G. Ceccone, P. Colpo, D. Gilliland, L. Ceriotti, M. Hasiwa, F. Rossi, 2006) source.
3. Environmental Applications
The application of acrylic acid derivatives in environmental science, especially in water treatment and purification, highlights their utility in forming hydrogels and superabsorbent polymers capable of efficiently removing contaminants from water. The radiation synthesis of copolymeric hydrogels for adsorption and separation purposes illustrates the environmental relevance of these compounds (O. Güven, M. Şen, E. Karadağ, Dursun Saraydın, 1999) source.
4. Anticarcinogenic and Biomedical Potential
Research on organotin(IV) complexes with acrylates shows the anticarcinogenic potential of these compounds. The review on the anticarcinogenicity and toxicity of organotin(IV) complexes highlights the biomedical relevance of acrylates in developing therapeutic agents (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din., 2018) source.
Properties
IUPAC Name |
(E)-3-(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4S/c12-11-7-3-1-2-4-8(7)17(15,16)9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESVIVSVXAOIEM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
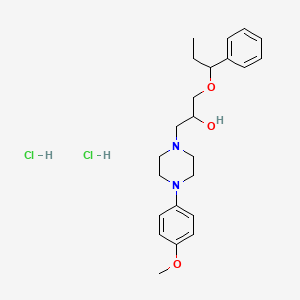
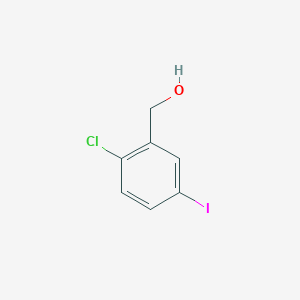
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)

![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)
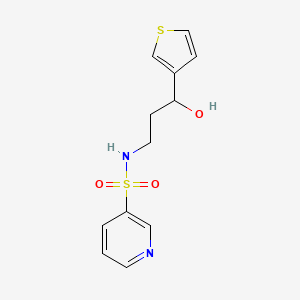
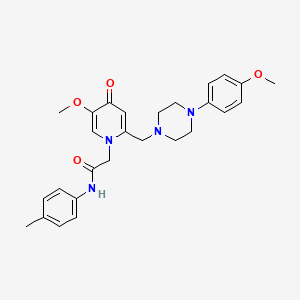
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)
![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)
